

# Application Note: Measuring Hsp90-Cdc37-IN-1 Binding Kinetics Using Surface Plasmon Resonance

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Heat shock protein 90 (Hsp90) and its co-chaperone, Cell division cycle 37 (Cdc37), form a critical chaperone complex essential for the stability and activation of a significant portion of the human kinome.[1][2] This complex plays a pivotal role in various signaling pathways that are often dysregulated in cancer, making the Hsp90-Cdc37 protein-protein interaction (PPI) a compelling target for therapeutic intervention.[2][3] Small molecule inhibitors that disrupt this interaction can selectively lead to the degradation of oncogenic client kinases.[3]

This application note provides a detailed protocol for utilizing Surface Plasmon Resonance (SPR) to measure the binding kinetics of a novel inhibitor, herein referred to as IN-1, to the Hsp90-Cdc37 complex. SPR is a label-free, real-time technology that enables the precise determination of association rate constants ( $k_a$  or  $k_{on}$ ), dissociation rate constants ( $k_e$  or  $k_{off}$ ), and the equilibrium dissociation constant ( $K_e$ ).[4][5] Understanding these kinetic parameters is crucial for the development and optimization of potent and specific Hsp90-Cdc37 PPI inhibitors.

## **Hsp90-Cdc37 Signaling Pathway**

The Hsp90-Cdc37 chaperone machinery facilitates the proper folding and activation of numerous client protein kinases. Cdc37 acts as an adaptor, recruiting client kinases to the







Hsp90 chaperone.[1][6] The interaction primarily involves the N-terminal and middle domains of Hsp90 and the N-terminal and central domains of Cdc37.[7][8] Upon ATP binding to Hsp90, a series of conformational changes occur, leading to the maturation and release of the active client kinase.[7][9] Disruption of the Hsp90-Cdc37 interaction prevents the proper chaperoning of these kinases, leading to their ubiquitination and subsequent proteasomal degradation.[2]

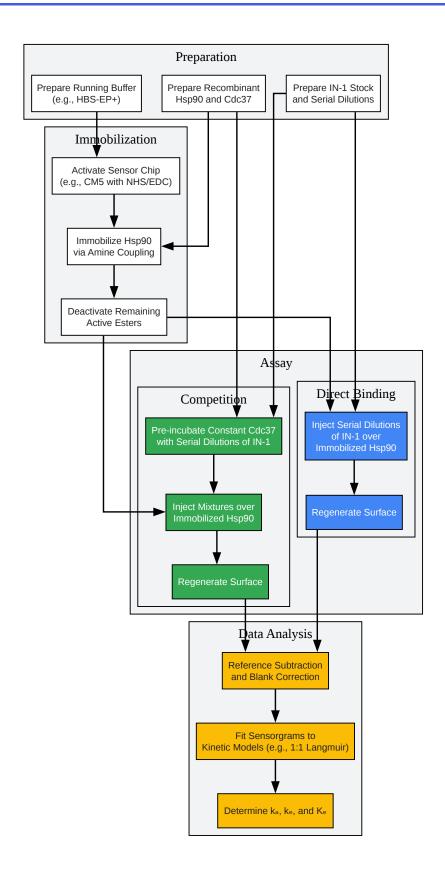
Caption: Hsp90-Cdc37 signaling pathway and mechanism of inhibition.

## **Experimental Design and Workflow**

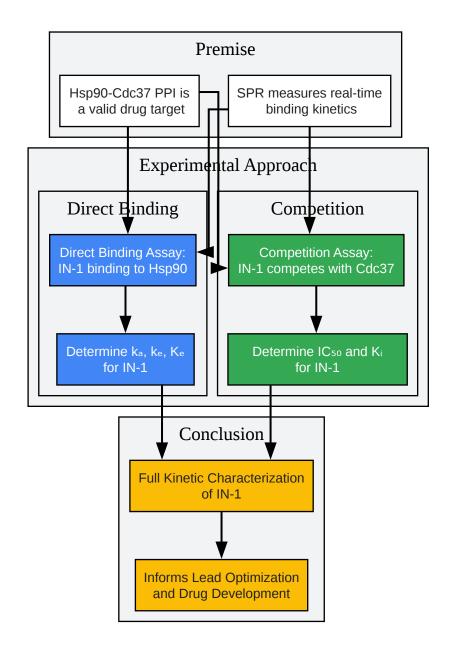
Two primary SPR assay formats can be employed to characterize the binding of IN-1 to the Hsp90-Cdc37 complex: a direct binding assay and a competition assay.

- 1. Direct Binding Assay: This format measures the direct interaction of the small molecule inhibitor (analyte) with the immobilized protein (ligand). Due to the low molecular weight of IN-1, a high immobilization density of Hsp90 may be required to obtain a sufficient signal.
- 2. Competition Assay: This format is particularly useful when the direct binding of a small molecule is difficult to detect or if the inhibitor is known to bind at the protein-protein interface. In this setup, a constant concentration of Cdc37 (competitor) is pre-mixed with varying concentrations of IN-1 (analyte) and injected over the immobilized Hsp90. A decrease in the binding signal of Cdc37 indicates that IN-1 is competing for the same binding site on Hsp90.









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## Methodological & Application





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